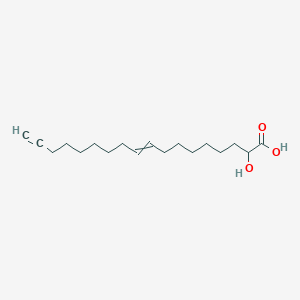
2-Hydroxyoctadec-9-en-17-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyoctadec-9-en-17-ynoic acid is a fatty acid with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by the presence of a hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon. It is also known by its IUPAC name, (Z)-2-hydroxyoctadec-9-en-17-ynoic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyoctadec-9-en-17-ynoic acid can be achieved through various methods. One common approach involves the macrolactonization of ricinoleic acid derivatives . This process typically involves the use of imidazole salts for dehydration, NaH-promoted reactions with methyl iodide catalyzed by lipase P, and macrocyclization using titanium chloride in the presence of trifluoromethylbenzoic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.
化学反应分析
Types of Reactions
2-Hydroxyoctadec-9-en-17-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double and triple bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-ketooctadec-9-en-17-ynoic acid or 2-carboxyoctadec-9-en-17-ynoic acid.
Reduction: Formation of 2-hydroxyoctadecane.
Substitution: Formation of 2-chlorooctadec-9-en-17-ynoic acid or 2-bromooctadec-9-en-17-ynoic acid.
科学研究应用
2-Hydroxyoctadec-9-en-17-ynoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of 2-Hydroxyoctadec-9-en-17-ynoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and unsaturated bonds allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function . Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Ricinoleic Acid: A similar fatty acid with a hydroxyl group at the twelfth carbon and a double bond at the ninth carbon.
Oleic Acid: Contains a double bond at the ninth carbon but lacks the hydroxyl and triple bonds.
Linoleic Acid: Contains two double bonds but lacks the hydroxyl and triple bonds.
Uniqueness
2-Hydroxyoctadec-9-en-17-ynoic acid is unique due to its combination of a hydroxyl group, a double bond, and a triple bond within the same molecule. This structural complexity provides it with distinct chemical reactivity and potential biological activities compared to other fatty acids .
属性
分子式 |
C18H30O3 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21) |
InChI 键 |
LQQRDGQTNVSFHM-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)



![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)

![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)
![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)

![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)
![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)
